HIV-1 Reverse Transcriptase Inhibition: 22.6-Fold Superiority Over a Generic Imidazopyridine RT Inhibitor
3-Bromoimidazo[1,5-a]pyridine displays a 50% inhibitory concentration (IC₅₀) of 500 nM against HIV-1 reverse transcriptase (RT) . In a direct comparison using data from a US patent on imidazopyridine-based HIV-1 RT inhibitors, a representative imidazopyridine compound exhibited an IC₅₀ of 11,280 nM under comparable enzyme inhibition assay conditions . This 22.6-fold improvement in inhibitory potency positions the 3-bromoimidazo[1,5-a]pyridine scaffold as a relevant antiviral lead, outperforming a structurally related analog by more than an order of magnitude.
| Evidence Dimension | HIV-1 reverse transcriptase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM |
| Comparator Or Baseline | Generic imidazopyridine RT inhibitor (US Patent US8501767): IC₅₀ = 11,280 nM |
| Quantified Difference | 22.6-fold lower IC₅₀ (greater potency) |
| Conditions | Enzyme inhibition assay (cell-free HIV-RT); data curated by ChEMBL (CHEMBL2092835) and BindingDB |
Why This Matters
Procurement teams evaluating antiviral screening libraries should prioritize the 3-bromoimidazo[1,5-a]pyridine scaffold due to its substantially higher intrinsic potency against the validated HIV-1 RT target compared to generic imidazopyridine alternatives.
- [1] BindingDB Entry BDBM50408425 (CHEMBL2092835). IC₅₀ = 500 nM against HIV-1 reverse transcriptase. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408425. View Source
- [2] Bode, M.L.; Rousseau, A.L.; Gravestock, D.; Moleele, S.S.; Van Der Westhuyzen, C.W. Imidazopyridines and Imidazopyrimidines as HIV-1 Reverse Transcriptase Inhibitors. US Patent US8501767, 2013. BindingDB Ki Summary: IC₅₀ = 11,280 nM. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=5903. View Source
